1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea
Description
This compound belongs to the urea derivative class, characterized by a central urea moiety (-NH-C(=O)-NH-) linked to an o-tolyl (ortho-methylphenyl) group and a substituted propyl chain (2-hydroxy-3-methoxy-2-methylpropyl).
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-6-4-5-7-11(10)15-12(16)14-8-13(2,17)9-18-3/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOJEXBPXMXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound 32b: 1-(2-Aminoethyl)-3-(o-tolyl)urea
- Structure: Features an aminoethyl (-CH2-CH2-NH2) group instead of the hydroxy-methoxy-methylpropyl chain .
- Synthesis : Reacts 1,2-ethylenediamine with o-tolyl isocyanate in dichloromethane (DCM), yielding a beige solid with a melting point of 179–181°C .
- Higher melting point (179–181°C vs. hypothetical lower range for the target compound) suggests differences in crystallinity and intermolecular forces.
Compound from : 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea
- Structure : Substitutes the hydroxy group with a 2-fluorophenyl ring, introducing electron-withdrawing effects and aromaticity .
- Implications :
- Fluorine’s electronegativity may enhance metabolic stability and lipophilicity compared to the hydroxy group.
- The absence of a hydroxy group could reduce solubility in polar solvents.
Compound 1a: 1-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine
- Structure : Lacks the urea moiety but shares the o-tolyl group. Used in attempts to synthesize 1-(o-tolyl)-3-(2,4-dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium chloride .
- Reactivity : Reacts with 2,4-dinitrochlorobenzene under reflux, indicating susceptibility to nucleophilic aromatic substitution at the o-tolyl group .
Physicochemical and Spectral Properties
- Discussion: The aminoethyl group in 32b contributes to a higher melting point due to stronger intermolecular hydrogen bonding and ionic interactions. The target compound’s hydroxy and methoxy groups may reduce crystallinity compared to 32b but improve aqueous solubility.
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